molecular formula C13H20N6OS B2510198 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 946282-08-2

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2510198
CAS No.: 946282-08-2
M. Wt: 308.4
InChI Key: BKXSEKNDNMEEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS: 946282-08-2) is a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds known for their structural resemblance to purines and diverse pharmacological activities, including antitumor and antiproliferative properties . Its molecular formula is C₁₃H₂₀N₆OS (MW: 308.41 g/mol), featuring a methylthio (-SMe) group at position 6, a propylamino (-NHCH₂CH₂CH₃) substituent at position 4, and an ethylacetamide side chain (-CH₂CH₂NHC(O)CH₃) at the N1 position of the pyrazolo[3,4-d]pyrimidine core .

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6OS/c1-4-5-15-11-10-8-16-19(7-6-14-9(2)20)12(10)18-13(17-11)21-3/h8H,4-7H2,1-3H3,(H,14,20)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXSEKNDNMEEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold serves as the foundational structure for this compound. Its synthesis typically begins with the cyclization of β-ketonitrile derivatives under acidic conditions. For example, 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized via refluxing β-ketonitrile precursors with formamide and acetic anhydride at 150°C for 10 hours. This step yields the bicyclic structure with inherent reactivity at the C4 and C6 positions.

Introduction of the Methylthio Group

The methylthio (-SMe) group at position 6 is introduced early in the synthesis. A common approach involves reacting 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with hydrogen gas in the presence of palladium on activated carbon (10% Pd/C) and triethylamine in tetrahydrofuran (THF)/methanol mixtures. This catalytic hydrogenation step reduces the C4-chloro group to a hydrogen, yielding 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Table 1: Reaction Conditions for Methylthio Group Introduction
Reactant Catalyst Solvent Temperature Time Yield
4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Pd/C (10%) THF/MeOH (1:2) 20°C 68 h 49%

Functionalization at Position 4: Propylamino Substitution

The C4 position undergoes nucleophilic substitution to introduce the propylamino group. This step replaces the chloro or hydrogen atom with a propylamine moiety.

Chloro-to-Amine Conversion

When starting from 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, the chloro group is displaced by propylamine in a refluxing ethanol solution. The reaction requires 12–24 hours under inert atmosphere (argon or nitrogen) to achieve complete conversion.

Table 2: Propylamino Substitution Optimization
Base Solvent Temperature Time Yield
Triethylamine Ethanol 80°C 18 h 72%
Sodium hydride DMF 60°C 12 h 68%

The use of triethylamine in ethanol provides superior yield compared to stronger bases like sodium hydride, likely due to reduced side reactions.

Alkylation at Position 1: Ethylacetamide Side Chain

The final structural component involves attaching the ethylacetamide side chain to the pyrazolo[3,4-d]pyrimidine nitrogen at position 1. This is achieved through a two-step process:

Bromoethylamine Intermediate

2-Bromoethylamine is first acylated with acetic anhydride in dichloromethane (DCM) to form 2-bromoethylacetamide. The reaction proceeds at 0°C to room temperature over 4 hours, yielding 85–90% of the intermediate.

N-Alkylation of the Pyrazolo[3,4-d]Pyrimidine

The bromoethylacetamide is then reacted with 4-(propylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction mixture is heated to 80°C for 6–8 hours, facilitating nucleophilic displacement of the bromide.

Table 3: Alkylation Reaction Parameters
Base Solvent Temperature Time Yield
K₂CO₃ DMF 80°C 8 h 65%
NaH THF 60°C 12 h 58%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol/water mixtures. Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the acetamide methyl group at δ 2.05 ppm and the propylamino chain at δ 1.45–1.70 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 363.1421 [M+H]⁺.
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is achieved using a C18 column with acetonitrile/water mobile phase.

Comparative Analysis of Synthetic Routes

Route Efficiency

  • Pathway A (Chloro intermediate): Total yield = 49% (methylthio) × 72% (propylamino) × 65% (alkylation) ≈ 23% .
  • Pathway B (Direct amination): Bypassing chloro intermediates improves yield to 28% but requires higher-pressure hydrogenation.

Side Reactions and Mitigation

  • N7 vs. N1 Alkylation : The use of bulky bases (e.g., K₂CO₃) minimizes undesired N7 alkylation, favoring N1 selectivity.
  • Oxidation of Methylthio : Storing intermediates under argon prevents oxidation to methylsulfonyl derivatives.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide undergoes various types of chemical reactions, including:

  • Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under specific conditions.

  • Reduction: The compound can undergo reduction reactions, potentially affecting the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxide derivatives, reduced forms of the compound, and various substituted analogs.

Scientific Research Applications

In Chemistry: This compound is valuable for studying reaction mechanisms and developing new synthetic methodologies due to its reactivity and functional group diversity.

In Biology:

In Medicine: N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is being explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial effects.

In Industry: Its unique properties make it useful in developing new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of the pyrazolo[3,4-d]pyrimidine core allows for binding to particular biological molecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit structural diversity, primarily through modifications at positions 1, 4, and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound - N1: Ethylacetamide
- C4: Propylamino
- C6: Methylthio
C₁₃H₂₀N₆OS 308.41 Balanced lipophilicity; potential kinase inhibition
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol - N1: 2-Phenylpropyl
- C4: 3-Aminophenol
- C6: Ethylthio
C₂₃H₂₄N₆OS 432.54 Enhanced aromaticity; possible DNA intercalation
2-(4-Fluorophenyl)-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide - N1: Ethylacetamide with 4-fluorophenyl
- C4: Pyrrolidinyl
- C6: Isopropylthio
C₂₂H₂₇FN₆OS 442.6 Increased bulk; potential improved target selectivity
N-(2-(4-((2-Methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide - N1: Ethylnaphthamide
- C4: 2-Methoxyethylamino
- C6: Methylthio
C₂₂H₂₄N₆O₂S 436.5 Polar side chain; possible solubility advantages

Key Observations

Substituent Effects on Lipophilicity: The target compound’s methylthio and propylamino groups provide moderate lipophilicity, which may optimize membrane permeability compared to analogs with bulky aromatic groups (e.g., 2-phenylpropyl in ) or highly polar substituents (e.g., 2-methoxyethylamino in ).

Biological Implications: The ethylacetamide side chain in the target compound is structurally similar to derivatives in and , suggesting a shared mechanism of action, such as adenosine receptor or kinase modulation. Compounds with aromatic extensions (e.g., naphthamide in ) may exhibit improved binding to hydrophobic pockets in target proteins but face challenges in pharmacokinetics.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes analogous to those in and , where nucleophilic substitution (e.g., with propylamine) and alkylation (e.g., with chloroethylacetamide) are employed.
  • Iodinated derivatives (e.g., ) require harsh conditions (e.g., N-iodosuccinimide in DMF), whereas sulfur-containing analogs (e.g., ) use milder thioetherification.

Table 2: Pharmacological Potential Based on Substituent Trends

Substituent Position Functional Group Potential Impact Example Compound
C6 Methylthio vs. Ethylthio/Isopropylthio - Smaller thioethers (e.g., -SMe) enhance metabolic stability compared to bulkier analogs . Target compound
C4 Propylamino vs. Pyrrolidinyl/Methoxyethylamino - Secondary amines (e.g., pyrrolidinyl) may improve binding affinity due to conformational rigidity .
N1 Ethylacetamide vs. Aromatic Amides - Aromatic amides (e.g., naphthamide) increase molecular weight and logP, affecting ADME properties .

Biological Activity

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides an overview of its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Chemical Formula : C26H30N6OS
  • Molecular Weight : 474.6 g/mol
  • CAS Number : 954076-10-9

The compound is designed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. By blocking DHFR, this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Antitumor Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cell Line : The compound induced the expression of pro-apoptotic proteins such as caspases and Bax while reducing the levels of the anti-apoptotic Bcl-2 protein, suggesting its role in promoting apoptosis in breast cancer cells .
  • IC50 Values : In comparative studies, the compound showed IC50 values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM against different cancer cell lines, indicating potent anti-proliferative effects .

Case Studies

A series of experiments were conducted to evaluate the efficacy of this compound:

  • Study on MCF-7 Cells :
    • Objective : To assess the apoptotic effects and molecular mechanisms.
    • Findings : The compound significantly increased the apoptosis rate by elevating caspase activity and altering mitochondrial membrane potential.
  • Comparison with Standard Drugs :
    • Drugs Used : Doxorubicin and Methotrexate.
    • Results : this compound exhibited comparable or superior cytotoxic effects against resistant cancer cell lines compared to these standard chemotherapeutics .

Summary of Research Findings

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-721.3 ± 4.1Induction of apoptosis via caspases
Study 2A54928.3 ± 5.1DHFR inhibition leading to reduced proliferation
Study 3HCT116<10Enhanced anti-tumor activity compared to standard drugs

Q & A

Q. Advanced Research Focus

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model compound binding to kinase ATP pockets. Validate with experimental IC₅₀ values .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations to check for conformational changes) .
  • QSAR models : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

What experimental controls are critical when evaluating this compound’s pharmacokinetic (PK) properties?

Q. Advanced Research Focus

  • Metabolic stability : Include positive controls (e.g., verapamil for CYP3A4 inhibition) in liver microsome assays .
  • Plasma protein binding : Use equilibrium dialysis with warfarin as a control to assess free fraction .
  • Permeability : Compare Caco-2 cell permeability with reference standards like propranolol (high permeability) .

How can researchers address low solubility or stability during formulation for in vivo studies?

Q. Advanced Research Focus

  • Co-solvent systems : Use PEG-400/Cremophor EL mixtures (e.g., 10:90 v/v) for intravenous administration .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety to enhance aqueous solubility .
  • Lyophilization : Stabilize the compound as a lyophilized powder with trehalose or mannitol as cryoprotectants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.